(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-32-19-8-9-20(33-2)23-22(19)26-24(34-23)27(15-17-11-13-25-14-12-17)21(29)10-5-16-3-6-18(7-4-16)28(30)31/h3-14H,15H2,1-2H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZIXQCKAZTYPU-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety, a nitrophenyl group, and a pyridinylmethyl side chain. These structural features are crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not widely reported yet |
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The benzothiazole core may interact with various enzymes, potentially inhibiting their activity. This can lead to altered cellular signaling pathways that are critical in cancer progression.
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.
- Anticancer Properties : Nitro groups in related compounds have been associated with anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the potential of nitrobenzoate-derived compounds similar to this compound:
- Anticancer Activity : A study indicated that nitrobenzoate derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular metabolism . The specific effects of the target compound on tumor cell lines remain to be fully elucidated.
- Antiangiogenic Effects : Research on related nitrobenzoate compounds suggests they may inhibit angiogenesis, which is crucial for tumor growth and metastasis . This aspect is particularly relevant for developing therapies aimed at limiting tumor vascularization.
- Histone Deacetylase Inhibition : Compounds with similar thiazole structures have been noted for their ability to inhibit histone deacetylases (HDACs), leading to reactivation of tumor suppressor genes . This mechanism could also apply to the compound .
Comparative Analysis
The following table compares this compound with other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl) | Anticancer, anti-inflammatory | Enzyme inhibition, apoptosis induction |
| Nitrobenzoate Compound X8 | Antiangiogenic | Inhibition of endothelial cell mobility |
| N-(4-methoxybenzo[d]thiazol-2-yl) | HDAC inhibition | Gene expression modulation |
Preparation Methods
Cyclization of 2-Amino-4,7-dimethoxybenzothiazole
The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4,7-dimethoxybenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux (Eq. 1). This method, adapted from benzothiazole derivatizations, affords the heterocycle in 75–85% yield.
Reaction Conditions :
- Solvent : Ethanol (anhydrous)
- Temperature : 80°C, 6 hours
- Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)
Characterization Data :
- Molecular Formula : C₉H₁₀N₂O₂S
- ¹H NMR (DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), 6.72 (d, J = 8.4 Hz, 1H), 7.24 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H, NH₂).
N-Alkylation with Pyridin-4-ylmethyl Chloride
Dual N-Alkylation Strategy
The secondary amine in the target compound requires sequential alkylation. First, 4,7-dimethoxybenzo[d]thiazol-2-amine is reacted with pyridin-4-ylmethyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C (Eq. 2).
Reaction Conditions :
- Base : K₂CO₃ (2.2 equiv)
- Solvent : DMF (anhydrous)
- Temperature : 60°C, 12 hours
- Workup : Extraction with ethyl acetate, washing (brine), silica gel chromatography
Intermediate Characterization :
- Yield : 68%
- Molecular Formula : C₁₅H₁₅N₃O₂S
- ESI-MS : m/z 310.1 [M+H]⁺
Synthesis of (E)-3-(4-Nitrophenyl)acryloyl Chloride
Knoevenagel Condensation
(E)-3-(4-Nitrophenyl)acrylic acid is synthesized via Knoevenagel condensation of 4-nitrobenzaldehyde with malonic acid in pyridine with piperidine as a catalyst (Eq. 3). The (E)-configuration is favored under these conditions.
Reaction Conditions :
- Catalyst : Piperidine (0.1 equiv)
- Solvent : Pyridine
- Temperature : 100°C, 4 hours
- Workup : Acidification (1N HCl), extraction (CH₂Cl₂), drying (MgSO₄)
Characterization Data :
Conversion to Acryloyl Chloride
The acrylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to form the corresponding acyl chloride (Eq. 4).
Reaction Conditions :
- Reagent : SOCl₂ (3 equiv)
- Solvent : DCM
- Temperature : 0°C → room temperature, 2 hours
- Workup : Evaporation under reduced pressure
Final Coupling Reaction
Amide Bond Formation
The N-alkylated benzo[d]thiazol-2-amine is reacted with (E)-3-(4-nitrophenyl)acryloyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 0°C (Eq. 5).
Reaction Conditions :
- Base : TEA (2.5 equiv)
- Solvent : THF (anhydrous)
- Temperature : 0°C → room temperature, 6 hours
- Workup : Filtration, washing (NaHCO₃), recrystallization (ethanol)
Final Product Characterization :
- Yield : 65%
- Molecular Formula : C₂₄H₂₁N₅O₆S
- Melting Point : 214–216°C
- ¹H NMR (DMSO-d₆) : δ 3.88 (s, 6H, OCH₃), 4.92 (s, 2H, CH₂), 6.60 (d, J = 15.6 Hz, 1H), 7.32–8.30 (m, 10H, Ar-H), 8.72 (d, J = 15.6 Hz, 1H).
- IR (KBr) : ν 1678 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Optimization and Challenges
Stereochemical Control
The (E)-configuration is preserved by avoiding prolonged heating and using mild bases (e.g., TEA). Polar aprotic solvents (THF, DMF) minimize isomerization.
Nitro Group Stability
The nitro group’s electron-withdrawing nature necessitates cautious pH control during workup to prevent reduction or hydrolysis.
Comparative Analysis of Synthetic Routes
Q & A
Q. Table 1: Key Synthetic Parameters for Reproducibility
| Step | Reagents/Conditions | Yield (%) | Citations |
|---|---|---|---|
| Benzo[d]thiazole prep | 4,7-Dimethoxy-2-aminothiazole, K2CO3, DMF | 75–80 | |
| Acrylamide coupling | 4-Nitrocinnamic acid, EDC.HCl, RT | 60–65 |
Q. Table 2: Computational Predictions vs. Experimental Data
| Parameter | DFT Prediction | Experimental Value | Deviation |
|---|---|---|---|
| C=O bond length (Å) | 1.23 | 1.22 | 0.01 |
| HOMO-LUMO gap (eV) | 3.45 | 3.50 | 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
